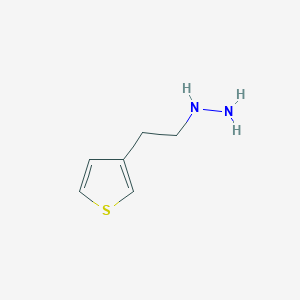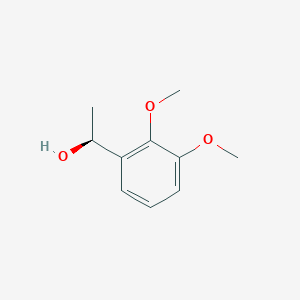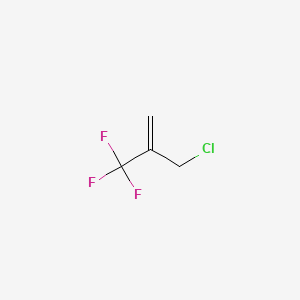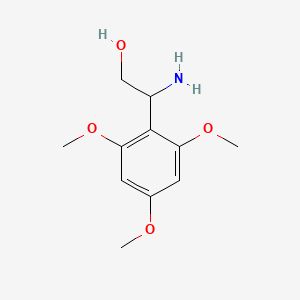
1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol is an organic compound with the molecular formula C₇H₁₂OS It is characterized by a cyclopropane ring attached to a tetrahydrothiophene moiety, which is further connected to a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol typically involves the cyclopropanation of tetrahydrothiophene derivatives. One common method includes the reaction of tetrahydrothiophene with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or aminated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Tetrahydrothiophen-2-yl)cyclopropan-1-ol
- 1-(Tetrahydrothiophen-4-yl)cyclopropan-1-ol
- 1-(Tetrahydrothiophen-3-yl)cyclopropan-2-ol
Uniqueness
1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C7H12OS |
|---|---|
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
1-(thiolan-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H12OS/c8-7(2-3-7)6-1-4-9-5-6/h6,8H,1-5H2 |
Clave InChI |
MBQQIWUYJIOLFE-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



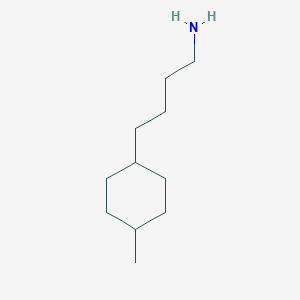
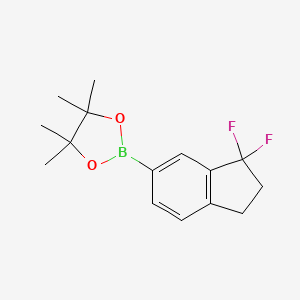

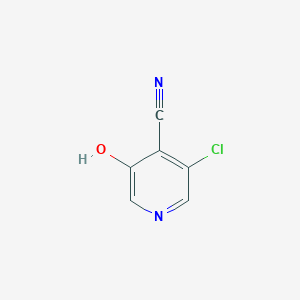

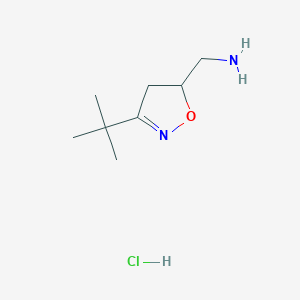
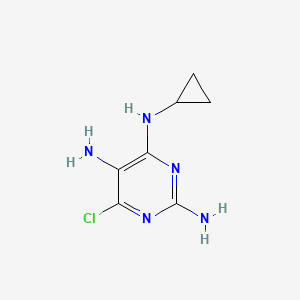
![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)
